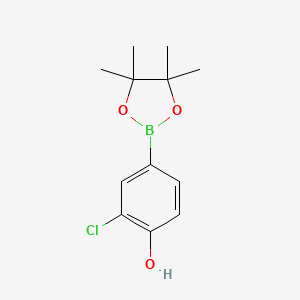

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Chemical Identity and Nomenclature of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organoboron compounds containing both halogen and hydroxyl functionalities. The compound is officially registered under Chemical Abstracts Service number 629658-06-6, with an alternative registry number 903550-26-5 also documented in chemical databases. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, indicating the chlorine substitution at the 2-position of the phenol ring and the tetramethyl-dioxaborolan-2-yl group positioned at the 4-position relative to the phenolic hydroxyl group.

Alternative nomenclature systems recognize this compound by several synonymous designations that reflect different aspects of its chemical structure and functional characteristics. The compound is frequently referenced as 3-chloro-4-hydroxyphenylboronic acid pinacol ester, emphasizing its relationship to the corresponding boronic acid and highlighting the protective pinacol ester functionality. Additional systematic names include phenol, 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, which follows the Chemical Abstracts Service naming convention for substituted phenolic compounds. The Merck Index number assigned to this compound is MFCD09260490, providing another standardized identifier for database searches and chemical inventory management.

The structural complexity of this organoboron compound necessitates careful attention to stereochemical and positional isomerism considerations in its nomenclature. The dioxaborolane ring system adopts a specific geometric configuration that influences both the compound's stability and reactivity profile. The International Chemical Identifier key HBKJZGOCTNRSHF-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure, enabling precise identification across various chemical databases and computational platforms. This systematic approach to nomenclature ensures accurate communication of the compound's identity within the scientific community and facilitates its proper handling in research and industrial applications.

Molecular Formula, Weight, and Structural Overview

The molecular formula C₁₂H₁₆BClO₃ encompasses the complete elemental composition of this compound, reflecting the presence of twelve carbon atoms, sixteen hydrogen atoms, one boron atom, one chlorine atom, and three oxygen atoms. The molecular weight calculations consistently report values in the range of 254.52 to 255.0 Daltons, with high-precision measurements confirming the compound's exact mass for analytical and preparative applications. The molecular architecture represents a sophisticated fusion of aromatic and heteroatomic functionalities that contribute to its unique chemical behavior and synthetic utility.

The structural framework centers around a phenolic core bearing two distinct substituents that significantly influence the compound's electronic properties and reactivity patterns. The chlorine atom positioned at the 2-position relative to the phenolic hydroxyl group introduces electron-withdrawing characteristics that modulate the aromatic ring's electron density distribution. Simultaneously, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position provides a protected boronic acid equivalent that maintains stability under ambient conditions while remaining accessible for synthetic transformations.

The three-dimensional molecular geometry reveals important structural features that govern the compound's chemical behavior and biological activity potential. The dioxaborolane ring system adopts a chair-like conformation that minimizes steric strain while maximizing orbital overlap between the boron center and the surrounding oxygen atoms. This cyclic protection of the boronic acid functionality enhances the compound's shelf stability and prevents unwanted side reactions that commonly plague unprotected boronic acids. The phenolic hydroxyl group maintains its characteristic coplanar arrangement with the aromatic ring system, enabling hydrogen bonding interactions and facilitating coordination with metal catalysts during cross-coupling reactions.

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of organoboron chemistry, particularly within the context of palladium-catalyzed cross-coupling methodologies. The historical trajectory of this compound's emergence begins with the pioneering work of Norio Miyaura and Akira Suzuki in the 1980s, who established the foundational principles of boronic acid-mediated carbon-carbon bond formation. The subsequent development of stable boronic ester derivatives, including pinacol-protected systems, addressed critical challenges related to boronic acid stability and handling that had previously limited their synthetic applications.

The Miyaura borylation reaction, formally recognized as a named transformation in organic chemistry, provided the methodological framework for synthesizing compounds such as this compound from readily available halogenated precursors. This palladium-catalyzed process involves the cross-coupling of aryl or vinyl halides with bis(pinacolato)diboron under basic conditions, generating the corresponding pinacol boronate esters with excellent functional group tolerance. The development of this methodology represented a paradigm shift in organoboron synthesis, moving away from harsh organometallic conditions toward milder, more selective transformations suitable for complex molecule construction.

The strategic importance of pinacol boronate protection became increasingly apparent as synthetic chemists recognized the superior stability and handling characteristics of these cyclic ester derivatives compared to their free boronic acid counterparts. Research conducted at University of California Santa Cruz demonstrated the versatility of pinacolborane as a boron source for generating diverse boronic ester structures under ambient conditions. These investigations revealed that pinacol-protected boronic esters exhibit enhanced resistance to protodeboronation and oxidative degradation, while maintaining full reactivity in subsequent cross-coupling transformations.

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJZGOCTNRSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657047 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629658-06-6 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Boronic Acid Derivatives and Suzuki-Miyaura Coupling

This method utilizes boronic acid derivatives, specifically phenylboronic acids bearing the tetramethyl-dioxaborolane group, which are coupled with chlorinated phenol precursors through Suzuki-Miyaura cross-coupling reactions.

Preparation of Boronic Ester:

The tetramethyl-1,3,2-dioxaborolane group is typically introduced into phenyl boronic acids via esterification with pinacol, forming phenylboronate esters.Coupling Reaction:

The phenylboronic ester reacts with a chlorinated phenol derivative, such as 4-chlorophenol, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base like potassium acetate, in solvents such as N,N-dimethylformamide (DMF) or dioxane.Reaction Conditions:

Typical conditions involve heating at 60–90°C for 12–24 hours under inert atmosphere (nitrogen or argon).

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands |

| Base | Potassium acetate or carbonate |

| Solvent | DMF, dioxane, or toluene |

| Temperature | 60–90°C |

| Time | 12–24 hours |

- In a patent, WO2013/87643 describes a similar Suzuki coupling for boronic esters with chlorophenols, achieving yields around 70–80% under optimized conditions.

Direct Chlorination of Phenolic Precursors Followed by Boronation

This approach involves initial chlorination of phenol derivatives, followed by boronation of the phenolic hydroxyl group or aromatic ring.

Chlorination:

Phenol or phenol derivatives are chlorinated using reagents such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of catalysts or radical initiators, under controlled temperature to obtain 2-chloro-phenol derivatives.Boronate Formation:

The phenolic hydroxyl group is then converted into a boronate ester by reaction with boron reagents like bis(pinacolato)diboron in the presence of a palladium catalyst, typically under inert atmosphere and elevated temperature.Reaction Conditions:

Chlorination is performed at 0–25°C; boronation occurs at 60–80°C in solvents like dioxane or DMF.

- A synthesis route detailed in chemical literature involves chlorination of phenol followed by boronation using bis(pinacolato)diboron, with yields reported around 60–75%.

Synthesis via Halogenation of Phenol Followed by Suzuki Coupling

This two-step process involves halogenation of phenol at the ortho position, then coupling with a boronic ester.

Ortho-Halogenation:

Phenol is selectively halogenated at the ortho position using NCS or N-bromosuccinimide (NBS) under controlled conditions to produce 2-chlorophenol.Coupling with Boronic Ester:

The halogenated phenol is then coupled with a boronic ester using palladium catalysis under standard Suzuki conditions.

- Such methods have been documented with yields exceeding 70%, especially when employing optimized catalysts and solvents.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Catalysts | Solvent | Temperature | Yield Range | Remarks |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Phenylboronic ester + chlorophenol | Pd(PPh₃)₄, K₂CO₃ | DMF, toluene | 60–90°C | 70–85% | Widely used, high selectivity |

| Chlorination + Boronation | Phenol + NCS | None | Dioxane, DMF | 0–25°C (chlorination), 60–80°C (boronation) | 60–75% | Sequential process |

| Halogenation + Coupling | Phenol + NCS | Pd catalyst | Dioxane | 60–80°C | 70–80% | Requires regioselective halogenation |

Notes and Considerations

Inert Atmosphere:

Most reactions, especially Suzuki coupling and boronation, require inert conditions to prevent oxidation of catalysts and reagents.Purity of Reagents:

High purity boronic esters and phenol derivatives are crucial for high yields and purity of the final compound.Reaction Optimization:

Catalyst loading, solvent choice, and temperature significantly influence the yield and purity.Safety Precautions: Reactions involving chlorination and boron reagents should be conducted with appropriate safety measures due to the toxicity and reactivity of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

Substitution Reactions: Products include substituted phenols where the chloro group is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronate ester with aryl halides.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and electronic materials.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Biological Research: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on the specific application. In coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronate group to the aryl halide, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, reactivity, and applications.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents increase acidity (e.g., pKa ~7.23 for dichloro analog ) and enhance reactivity in cross-coupling reactions by polarizing the boronate group .

- Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups improve solubility in organic solvents (e.g., methanol, DCM) and modulate steric effects .

- Halogen Position: The 6-fluoro derivative exhibits unique electronic properties suitable for optoelectronic materials .

Key Observations:

Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly in the context of antimicrobial and anticancer properties, supported by data tables and findings from various research studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorinated phenolic group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 323.6 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of tubulin polymerization.

Table 2: Anticancer Activity Data

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dioxaborolane moiety facilitates boron-mediated reactions that can modulate enzyme activities and cellular signaling pathways.

Case Studies

- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in significant apoptosis as indicated by increased caspase-3 activity. The IC50 value was determined to be 0.56 µM, demonstrating potent anticancer effects compared to standard chemotherapeutics .

- Inhibition of Tubulin Polymerization : Another study highlighted the compound's ability to inhibit tubulin polymerization in various cancer cell lines. This action leads to disruption of mitotic processes in dividing cells, contributing to its anticancer efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronate ester moiety. A general protocol involves:

- Reacting a halogenated phenol derivative (e.g., 4-bromo-2-chlorophenol) with a boronic acid pinacol ester precursor under palladium catalysis.

- Using Pd(OAc)₂ or Pd(PPh₃)₄ as catalysts, a base (e.g., Na₂CO₃ or Cs₂CO₃), and solvents like acetonitrile/water or THF under reflux .

- Purification via column chromatography or recrystallization to isolate the product.

Q. How can researchers characterize this compound experimentally?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the boronate ester and phenolic -OH groups. Note that the -OH proton may appear broad due to hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₂H₁₆BClO₃, theoretical MW = 254.52).

- Melting Point Analysis : The compound melts at 114–118°C, consistent with its crystalline solid state .

- Purity Assessment : GC analysis (>98% purity) and solubility testing (insoluble in water, soluble in methanol) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Boronate Ester Reactivity : Participates in Suzuki-Miyaura cross-couplings with aryl halides to form biaryl structures, critical for constructing complex organic frameworks .

- Phenolic -OH Group : Can undergo etherification (e.g., Williamson synthesis) or esterification, enabling derivatization for tailored applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Catalyst Selection : Pd(OAc)₂ with triphenylphosphine enhances stability and activity in acetonitrile/water systems .

- Base Choice : Cs₂CO₃ improves coupling efficiency in THF due to its mild basicity and solubility .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and boronate ester stability.

- Side Reaction Mitigation : Use anhydrous solvents to minimize hydrolysis of the boronate ester .

Q. How do researchers address stability and storage challenges for this compound?

Q. How can contradictions in NMR data be resolved during structural analysis?

- Signal Overlap : For overlapping peaks in aromatic regions, employ 2D NMR (e.g., COSY, HSQC) to assign protons and carbons unambiguously.

- Dynamic Effects : Variable-temperature NMR can sharpen broad -OH signals by reducing hydrogen-bonding interactions .

- Quantitative ³¹P NMR : If phosphitylation is used to analyze phenolic groups, ensure calibration with internal standards to avoid quantification errors .

Q. What advanced applications exploit the unique properties of this compound?

- Polymer Synthesis : As a monomer in Suzuki polycondensation to create conjugated polymers for optoelectronics (e.g., OLEDs) .

- Pharmaceutical Intermediates : Functionalization via cross-coupling to introduce bioactive aryl groups into drug candidates .

- Material Science : Incorporation into boronate-based sensors for detecting diols or catechols via reversible ester formation .

Q. How can researchers validate the reproducibility of synthetic protocols?

- Control Experiments : Repeat reactions under identical conditions to assess yield consistency (±5%).

- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., dehalogenated or hydrolyzed species).

- Cross-Lab Validation : Collaborate with independent labs to verify scalability and robustness of published methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.